molecular formula C13H12N2O4 B2819299 N-(furan-2-ylmethyl)-2-methyl-3-nitrobenzamide CAS No. 312703-99-4

N-(furan-2-ylmethyl)-2-methyl-3-nitrobenzamide

Cat. No.: B2819299
CAS No.: 312703-99-4
M. Wt: 260.249
InChI Key: PJVJJNVITAUWGX-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-methyl-3-nitrobenzamide is a chemical compound characterized by its unique structure, which includes a furan ring, a methyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-methyl-3-nitrobenzamide typically involves the reaction of furan-2-ylmethanol with 2-methyl-3-nitrobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems for reagent addition and temperature control can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(furan-2-ylmethyl)-2-methyl-3-nitrobenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-Furan-2-ylmethyl-3,5-dinitro-N-p-tolyl-benzamide
  • N-Furan-2-ylmethyl-2-methyl-benzamide
  • N-Furan-2-ylmethyl-benzamide

Uniqueness

N-(furan-2-ylmethyl)-2-methyl-3-nitrobenzamide is unique due to the presence of both a furan ring and a nitro group, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-9-11(5-2-6-12(9)15(17)18)13(16)14-8-10-4-3-7-19-10/h2-7H,8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVJJNVITAUWGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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